2-Amino-6-chloronicotinaldehyde
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Overview
Description
2-Amino-6-chloronicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinaldehyde, featuring an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-chloronicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-chloronicotinic acid with a reducing agent such as lithium aluminium hydride (LiAlH4) to yield the desired aldehyde. Another method includes the chlorination of 2-amino-nicotinaldehyde using thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification by silica gel chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Amino-6-chloronicotinic acid.
Reduction: 2-Amino-6-chloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-chloronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-amino-6-chloronicotinaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can lead to the formation of various biologically active compounds. The chlorine atom enhances its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Amino-6-chloronicotinic acid
- 2-Amino-6-chloronicotinalcohol
- 2-Amino-6-chloronicotinonitrile
Comparison: 2-Amino-6-chloronicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which provides it with distinct reactivity compared to its analogs. For instance, 2-amino-6-chloronicotinic acid lacks the aldehyde group, making it less reactive in certain synthetic applications. Similarly, 2-amino-6-chloronicotinalcohol, while similar, has different reactivity due to the presence of an alcohol group instead of an aldehyde .
Properties
IUPAC Name |
2-amino-6-chloropyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLHHGBKOCKPCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482832 |
Source
|
Record name | 2-Amino-6-chloronicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-61-5 |
Source
|
Record name | 2-Amino-6-chloronicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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